molecular formula C14H13F3N2O2 B12619549 2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

Cat. No.: B12619549
M. Wt: 298.26 g/mol
InChI Key: NWCANYXZPZJGPB-UHFFFAOYSA-N
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Description

2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol This reaction yields the corresponding tricyclic indole in good yield

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.

Scientific Research Applications

2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Molecular docking studies have shown that this compound can bind to the active site of enzymes, thereby inhibiting their activity . Additionally, it may interfere with DNA synthesis or repair, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole: Lacks the acetyl and trifluoromethoxy groups but shares the core structure.

    8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole: Contains a bromine atom instead of the trifluoromethoxy group.

    2-Chloroacetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole: Has a chloroacetyl group instead of the acetyl group.

Uniqueness

2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is unique due to the presence of both the acetyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

1-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]ethanone

InChI

InChI=1S/C14H13F3N2O2/c1-8(20)19-5-4-13-11(7-19)10-6-9(21-14(15,16)17)2-3-12(10)18-13/h2-3,6,18H,4-5,7H2,1H3

InChI Key

NWCANYXZPZJGPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC(F)(F)F

Origin of Product

United States

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